molecular formula C4H5ClO B14147914 a-Chlorocrotonaldehyde CAS No. 55947-16-5

a-Chlorocrotonaldehyde

Cat. No.: B14147914
CAS No.: 55947-16-5
M. Wt: 104.53 g/mol
InChI Key: GMUIHGWBQIUCST-DUXPYHPUSA-N
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Description

a-Chlorocrotonaldehyde: is a chlorine-containing organic compound that has garnered attention due to its unique chemical properties and potential applications. It is an unsaturated aldehyde with the chemical formula C4H5ClO. This compound is particularly notable for its role in atmospheric chemistry and its potential use as a marker for chlorine atom reactions in urban coastal areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: a-Chlorocrotonaldehyde can be synthesized through the reaction of 1-acetoxy-1,3-butadiene with chlorine gas. This reaction is typically carried out at room temperature in the presence or absence of nitrogen oxides . Another method involves the direct chlorination of acetaldehyde or paraldehyde, followed by further chlorination steps .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of crotonaldehyde. This process requires precise control of reaction conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: a-Chlorocrotonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

a-Chlorocrotonaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.

    Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.

    Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of synthetic rubber and other industrial chemicals

Mechanism of Action

The mechanism of action of a-Chlorocrotonaldehyde involves its reactivity with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the chlorine atom and the aldehyde group, which make the compound highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: a-Chlorocrotonaldehyde is unique due to its specific reactivity patterns and its role as a marker for chlorine atom chemistry in urban coastal areas. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

55947-16-5

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

(E)-2-chlorobut-2-enal

InChI

InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+

InChI Key

GMUIHGWBQIUCST-DUXPYHPUSA-N

Isomeric SMILES

C/C=C(\C=O)/Cl

Canonical SMILES

CC=C(C=O)Cl

Origin of Product

United States

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